

Distribution of Diaminopimelic Acid Stereoisomers in Nature: A Technical Guide

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Compound of Interest

Compound Name: *meso*-2,6-Diaminopimelic acid

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Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid crucial for the structural integrity of the bacterial cell wall and as a precursor to lysine in most bacteria.^[1] Its presence in various stereoisomeric forms—primarily *meso*-diaminopimelic acid (*meso*-DAP), L,L-diaminopimelic acid (LL-DAP), and D,D-diaminopimelic acid (DD-DAP)—varies across different bacterial species, making it a valuable chemotaxonomic marker. Furthermore, the essential role of DAP in bacterial survival and its absence in mammals make the DAP biosynthesis pathway an attractive target for novel antibiotic development.^{[2][3]} This guide provides an in-depth overview of the distribution of DAP stereoisomers in nature, detailed experimental protocols for their analysis, and a summary of their role in key biological pathways.

Data Presentation: Quantitative Distribution of DAP Stereoisomers

The distribution of DAP stereoisomers is a key characteristic used in bacterial classification. While qualitative presence is widely documented, quantitative data provides a more nuanced understanding of cell wall architecture and physiology. The following tables summarize the available quantitative data on the distribution of DAP stereoisomers in various bacterial species.

Bacterial Species	Gram Staining	Total DAP Content	meso-DAP (%)	LL-DAP (%)	DD-DAP (%)	Reference(s)
Escherichia coli	Gram-Negative	3.5 x 10 ⁶ molecules/sacculus	>95%	Trace	Trace	[1]
Mixed Rumen Bacteria	N/A	25.55 - 27.36 μmol/g bacterial DM	76-81%	19-20%	Not Detected	[4]
Bacillus megaterium	Gram-Positive	Not Specified	~75%	~18%	~7%	[5]
Bacillus cereus (Strain 1)	Gram-Positive	Not Specified	~85%	~8%	~7%	[5]
Bacillus cereus (Strain 2)	Gram-Positive	Not Specified	>95%	Trace	Trace	[5]

Note: The quantitative data for many bacterial species is not readily available in a centralized format. The values presented are based on specific studies and may vary depending on the strain, growth conditions, and analytical methods used.

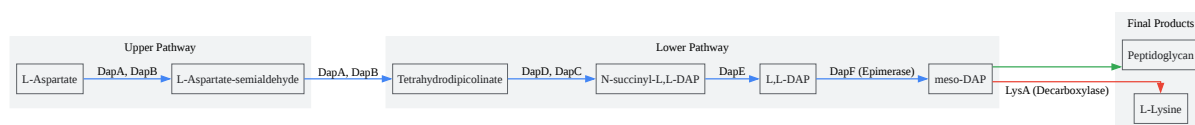
Core Biological Pathways Involving Diaminopimelic Acid

DAP stereoisomers are central to two critical bacterial processes: cell wall biosynthesis and innate immune recognition.

Diaminopimelic Acid Biosynthesis Pathway

The synthesis of DAP is a multi-step enzymatic pathway that begins with L-aspartate. The final steps of this pathway involve the conversion of L,L-DAP to meso-DAP, which is then either

incorporated into the peptidoglycan or decarboxylated to form L-lysine.[6]

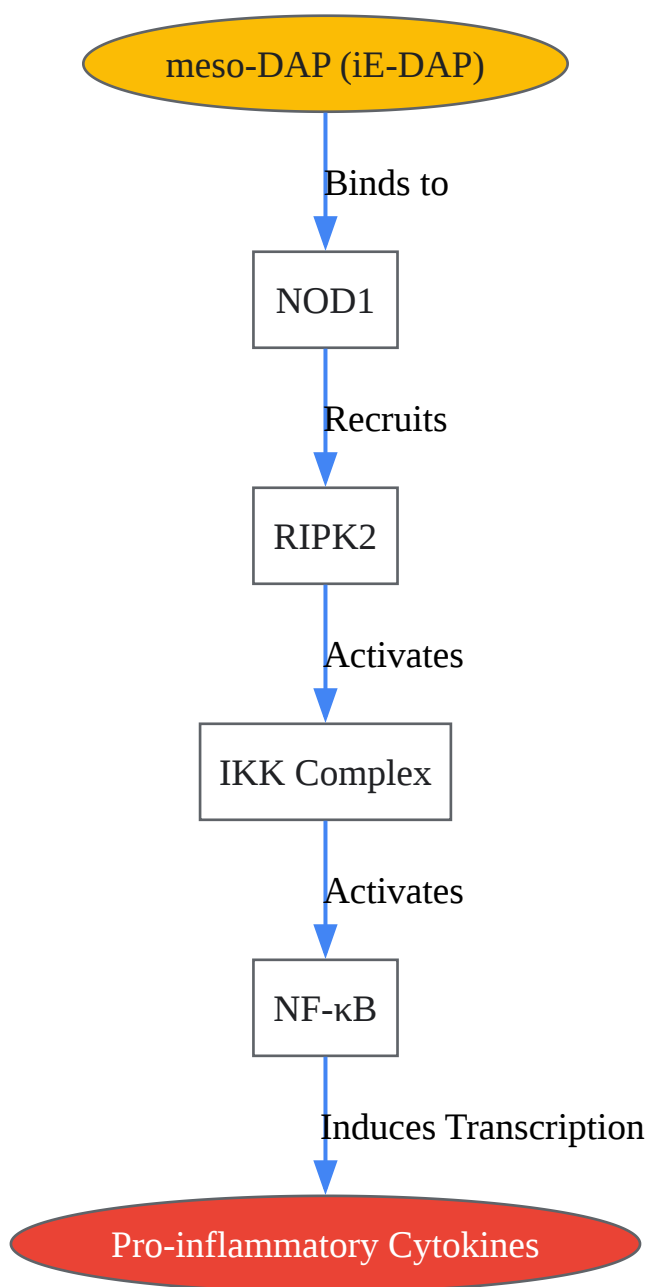


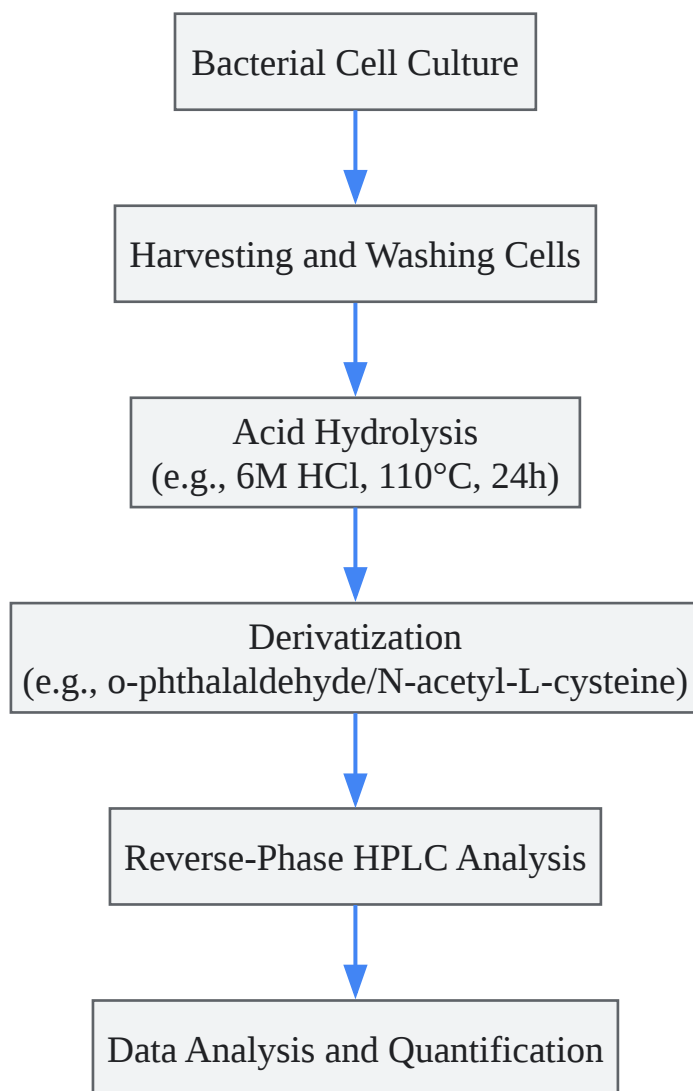
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Caption: The bacterial diaminopimelic acid (DAP) biosynthesis pathway.

Activation of the NOD1 Signaling Pathway by meso-DAP

meso-Diaminopimelic acid, particularly in the form of the peptide fragment γ -D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent activator of the intracellular pattern recognition receptor NOD1 in mammals.[7] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and an antimicrobial response, playing a key role in the innate immune defense against bacterial infections.[7][8]





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